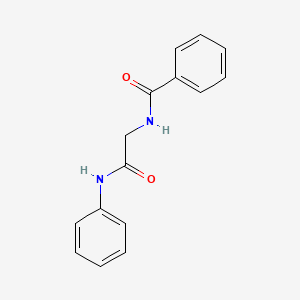

N-(2-anilino-2-oxoethyl)benzamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-anilino-2-oxoethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h1-10H,11H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQKXQFAKRHLTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296697 | |

| Record name | n-(2-anilino-2-oxoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3106-11-4 | |

| Record name | Hippuranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-anilino-2-oxoethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of N 2 Anilino 2 Oxoethyl Benzamide

Elucidation of Key Retrosynthetic Pathways

Retrosynthetic analysis of N-(2-anilino-2-oxoethyl)benzamide reveals several logical bond disconnections, primarily at the two amide linkages. A common approach involves a three-component synthesis strategy. researchgate.net One of the primary retrosynthetic routes begins with the disconnection of the benzamide (B126) bond, leading to two key intermediates: a substituted benzoic acid and a corresponding ethyl glycinate (B8599266). These can be further broken down. For instance, a substituted benzoic acid can be coupled with an appropriate ethyl glycinate to form a benzoylglycine ester. This ester is then hydrolyzed to produce the key intermediate, benzoylglycine. nih.gov

An alternative retrosynthetic strategy involves the disconnection of the anilide bond first. This pathway would generate N-(2-chloroacetyl)aniline and benzoic acid as the primary precursors. Further disconnection of N-(2-chloroacetyl)aniline would yield chloroacetyl chloride and aniline (B41778).

A more convergent retrosynthetic approach would view the target molecule as a derivative of an acylated amino acid. This suggests a synthetic pathway commencing from glycine (B1666218), which is then sequentially acylated with benzoyl chloride and aniline derivatives.

Detailed Analysis of Amidation Strategies for Scaffold Construction

The construction of the N-(2-anilino-2-oxoethyl)benzamide scaffold hinges on the efficient formation of its two amide bonds. Various amidation strategies, from the use of coupling reagents to multi-component reactions, have been employed.

The synthesis of N-(2-anilino-2-oxoethyl)benzamide analogs often involves the use of peptide coupling reagents to facilitate the formation of the amide bonds. nih.govuniurb.itresearchgate.netuni-kiel.de In a typical procedure, a substituted benzoic acid is coupled with a corresponding ethyl glycinate in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) in a solvent such as dimethylformamide (DMF). nih.gov The resulting benzoylglycine ester is then hydrolyzed, often using lithium hydroxide (B78521) (LiOH), to yield the key benzoylglycine intermediate. nih.gov This intermediate is subsequently reacted with a substituted benzylamine (B48309) using a different coupling reagent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to form the final N-(2-(benzylamino)-2-oxoethyl)benzamide product. nih.gov

The optimization of these coupling reactions is crucial for achieving high yields and purity. Factors such as the choice of solvent, base (e.g., diisopropylethylamine - DIPEA), and reaction temperature are carefully controlled. nih.gov

Table 1: Common Coupling Reagents and Conditions for Amide Synthesis

| Coupling Reagent | Additive | Typical Solvent | Typical Base |

|---|---|---|---|

| EDC | HOBt | DMF | DIPEA |

| HATU | - | Dichloromethane (B109758) | - |

| DCC | DMAP | Dichloromethane | - |

This table presents a generalized overview of common coupling systems. Specific conditions can vary based on the substrates.

Multi-component reactions (MCRs) provide a highly efficient and atom-economical route for the synthesis of complex molecules like N-(2-anilino-2-oxoethyl)benzamide from three or more starting materials in a single pot. numberanalytics.comnih.govnih.gov The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of such diamide (B1670390) scaffolds. numberanalytics.comnih.gov

A classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. numberanalytics.commdpi.com For the synthesis of N-(2-anilino-2-oxoethyl)benzamide, this could involve the reaction of an aniline derivative, a benzoic acid derivative, an appropriate aldehyde, and an isocyanide. The resulting product would contain the core diamide structure. The Passerini reaction, a three-component reaction of a carboxylic acid, an isocyanide, and an aldehyde or ketone, can also be utilized to generate key intermediates for the synthesis of the target molecule. numberanalytics.com

The advantage of MCRs lies in their ability to generate molecular diversity and complexity in a single, efficient step, reducing the need for multiple purification stages. numberanalytics.com However, controlling the reaction's selectivity and scalability can present challenges. numberanalytics.com

Catalytic Approaches to N-(2-anilino-2-oxoethyl)benzamide Synthesis

Catalytic methods offer greener and more efficient alternatives to traditional stoichiometric reagents for amide bond formation. ucl.ac.uksigmaaldrich.com Both organocatalytic and metal-catalyzed systems have been developed for this purpose.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in amide synthesis. nih.gov These catalysts are often less toxic and more environmentally benign than their metal-based counterparts. researchgate.net For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the oxidative N-acylation of primary amides with aldehydes to produce imide compounds. acs.org This approach could be adapted for the synthesis of N-(2-anilino-2-oxoethyl)benzamide by reacting a suitable benzamide with an appropriate aldehyde under oxidative NHC catalysis. acs.org Boronic acid derivatives have also been demonstrated to be effective organocatalysts for direct amidation reactions. sigmaaldrich.com

Table 2: Examples of Organocatalytic Systems for Amide Formation

| Catalyst Type | Reactants | Key Features |

|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | Primary Amides, Aldehydes | Oxidative N-acylation, forms imides. acs.org |

| Boronic Acids | Carboxylic Acids, Amines | Direct and waste-free amidation. sigmaaldrich.com |

Transition metal catalysts, such as those based on ruthenium, have been developed for the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. sigmaaldrich.com While not a direct route to N-(2-anilino-2-oxoethyl)benzamide, this methodology represents a highly atom-economical approach to forming the constituent amide bonds. For example, a ruthenium-catalyzed reaction could be envisioned to couple a substituted benzyl (B1604629) alcohol with an amine to form one of the amide linkages. sigmaaldrich.com

Green Chemistry Principles in N-(2-anilino-2-oxoethyl)benzamide Synthesis

The integration of green chemistry principles into synthetic protocols is aimed at reducing environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Traditional organic syntheses often rely on volatile and toxic solvents, which contribute significantly to chemical waste. Modern approaches for the synthesis of benzamide derivatives increasingly focus on solvent-free conditions or the use of environmentally benign solvents like water.

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplicity in processing. One notable green methodology applicable to the synthesis of related benzamide structures is the multi-component reaction (MCR). For instance, a highly efficient, solvent-free synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives has been reported. This reaction proceeds via a three-component condensation of an isatoic anhydride, a primary amine, and a 2-bromoacetophenone (B140003) derivative, often catalyzed by nano-structures of ZnO. researchgate.netacs.org Such MCRs under solvent-free conditions using reusable catalysts represent a significant advancement in green synthesis. acs.org

The use of water as a solvent is another cornerstone of green chemistry. While organic reagents may have limited solubility, techniques like the use of phase-transfer catalysts or performing reactions at elevated temperatures can overcome this limitation. For example, the synthesis of N-substituted glycine derivatives has been successfully achieved in water. acs.org In the synthesis of analogues like N-(2-(benzylamino)-2-oxoethyl)benzamide, a key step involves the hydrolysis of a benzoylglycine ester using an aqueous solution of lithium hydroxide, demonstrating the viability of aqueous media in the synthetic sequence. mdma.chnih.gov

Table 1: Comparison of Green Synthesis Approaches for Benzamide Derivatives

| Approach | Key Features | Advantages | Relevant Findings |

|---|---|---|---|

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using a catalyst. | Reduced waste, lower cost, operational simplicity. | Three-component reactions for related benzamides show high yields. researchgate.net |

| Aqueous Medium Synthesis | Water is used as the reaction solvent. | Environmentally benign, non-flammable, low cost. | Hydrolysis steps and synthesis of glycine derivatives are effective in water. acs.orgmdma.ch |

Reducing energy consumption is another critical aspect of green chemistry. Energy-efficient protocols such as microwave (MW) irradiation and ultrasound-assisted synthesis have emerged as powerful alternatives to conventional heating methods.

Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. The rapid and efficient synthesis of N-alkylbenzamides from benzoic acid and primary aliphatic amines has been achieved under solvent-free microwave irradiation, yielding excellent results (97-99%). researchgate.net This technology has been widely applied to the synthesis of various heterocyclic compounds, including benzimidazoles, demonstrating its broad utility and potential for the synthesis of N-(2-anilino-2-oxoethyl)benzamide. organic-chemistry.orgresearchgate.net

Ultrasonic irradiation is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. This method has been used for the efficient, one-pot synthesis of functionalized 2-oxo-benzo researchgate.netresearchgate.netoxazines in water, achieving excellent yields with reduced reaction times. nih.gov The application of ultrasound has been shown to be beneficial in the synthesis of various nitrogen-containing heterocycles, suggesting its applicability for the clean and efficient synthesis of the target benzamide. nih.gov

Post-Synthetic Modifications and Derivatization Strategies

The ability to selectively modify a core molecular structure is fundamental to structure-activity relationship (SAR) studies and the development of new chemical entities. N-(2-anilino-2-oxoethyl)benzamide offers several sites for such modifications.

The anilino portion of the molecule can be readily modified by employing different substituted anilines in the synthetic pathway. This strategy allows for the introduction of a wide range of functional groups to probe interactions with biological targets. In a study focused on N-(2-(benzylamino)-2-oxoethyl)benzamide analogues, a variety of substituted benzylamines were used to react with benzoylglycines, yielding a library of derivatives with diverse functionalities on the terminal phenyl ring. mdma.chnih.govresearchgate.net A similar approach, substituting various anilines for benzylamines, can be directly applied to generate a diverse set of N-(2-anilino-2-oxoethyl)benzamide analogues. For example, research on 2-anilino triazolopyrimidines has shown that introducing small substituents like methyl or ethyl groups onto the anilino phenyl ring can be critical for biological activity. nih.gov A patent for related structures also describes numerous possible substitutions on the terminal aromatic ring. google.com

The benzamide core is another key site for structural variation. Starting with substituted benzoic acids allows for the introduction of functional groups onto this aromatic ring. Research has demonstrated the synthesis of analogues where the initial benzoic acid contains substituents such as halogens, alkyl, and alkoxy groups. mdma.chnih.gov A specific example of a functionalized benzamide core is the compound 4-amino-2-(2-anilino-2-oxoethoxy)benzamide, which features both an amino group and an oxoethoxy substituent on the benzamide ring, highlighting the feasibility of introducing multiple functionalities. psu.edu

Table 2: Examples of Functionalized N-(2-anilino-2-oxoethyl)benzamide Analogues

| Compound Name | Modification Site | Substituent(s) | Reference |

|---|---|---|---|

| N-(2-(p-toluidino)-2-oxoethyl)benzamide | Anilino Moiety | 4-methyl | nih.gov |

| N-(2-(p-ethylanilino)-2-oxoethyl)benzamide | Anilino Moiety | 4-ethyl | nih.gov |

| 4-Amino-2-(2-anilino-2-oxoethoxy)benzamide | Benzamide Core | 4-amino, 2-(oxoethoxy) | psu.edu |

| N-(2-anilino-2-oxoethyl)-4-chlorobenzamide | Benzamide Core | 4-chloro | mdma.chnih.gov |

The introduction of chirality into drug candidates is a critical strategy for improving potency and reducing off-target effects. The core structure of N-(2-anilino-2-oxoethyl)benzamide is based on glycine, which is achiral. acs.org However, stereoselective synthesis can be employed to create chiral analogues, for example, by replacing the glycine moiety with a chiral α-amino acid.

General methods for the asymmetric synthesis of α-amino acids, which could be incorporated into the benzamide structure, are well-established. These include the alkylation of glycine imine derivatives using chiral templates or asymmetric phase-transfer catalysis conditions. researchgate.net Another powerful method is the Strecker synthesis, which can be performed diastereoselectively using a chiral auxiliary like (R)-phenylglycine amide to produce enantiomerically pure α-amino nitriles, which are precursors to α-amino acids. researchgate.net

More directly related, a study on the enantioselective oxidative cyclization of N-allyl benzamides using a chiral iodoarene catalyst has been reported. chemrxiv.org This method allows for the synthesis of highly enantioenriched oxazolines, which are valuable chiral building blocks. While this does not directly yield a chiral N-(2-anilino-2-oxoethyl)benzamide analogue, it demonstrates a sophisticated strategy for introducing a stereocenter adjacent to the benzamide nitrogen, a concept that could potentially be adapted for the target scaffold. The development of direct stereoselective synthetic routes to chiral analogues of N-(2-anilino-2-oxoethyl)benzamide remains a promising area for future research.

Advanced Spectroscopic and Crystallographic Elucidation of N 2 Anilino 2 Oxoethyl Benzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state conformation of N-(2-anilino-2-oxoethyl)benzamide. The presence of two amide C-N bonds with partial double bond character can lead to the existence of multiple rotamers in solution, resulting in complex NMR spectra. pku.edu.cn

In analogous N-acyl-dipeptides and their derivatives, the chemical shifts of the amide protons are particularly sensitive to their environment and participation in hydrogen bonding. zenodo.org For N-(2-anilino-2-oxoethyl)benzamide, the two amide protons (NH) and the methylene (B1212753) protons (CH2) are key reporters of the molecule's conformation. In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), a common solvent for such compounds, the NH protons are expected to appear as distinct singlets or triplets depending on coupling, with chemical shifts influenced by their cis/trans geometry and solvent exposure. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-(2-anilino-2-oxoethyl)benzamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzamide (B126) Aromatic C-H | 7.40 - 7.90 | 127.0 - 134.0 |

| Anilino Aromatic C-H | 7.00 - 7.60 | 119.0 - 139.0 |

| Methylene C-H₂ | ~4.20 | ~43.0 |

| Benzamide C=O | - | ~167.0 |

| Anilino C=O | - | ~169.0 |

| Benzamide NH | ~8.70 | - |

| Anilino NH | ~10.20 | - |

Note: These are predicted values based on data from analogous benzamide and anilide structures. Actual values may vary.

2D NMR Techniques (e.g., NOESY, ROESY, HOESY) for Spatial Proximity Analysis

While 1D NMR provides information on chemical environment and through-bond connectivity, 2D NMR techniques are essential for elucidating through-space correlations, which are critical for defining the molecule's three-dimensional structure.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for identifying protons that are close in space, irrespective of whether they are connected through bonds. For a flexible molecule like N-(2-anilino-2-oxoethyl)benzamide, NOESY or ROESY cross-peaks between specific aromatic protons of the benzamide and anilino rings, or between one of the aromatic rings and the methylene protons, would provide direct evidence for a folded conformation in solution. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances.

Heteronuclear Overhauser Effect Spectroscopy (HOESY): This technique extends the NOE principle to heteronuclei, providing information on the spatial proximity between, for example, protons and carbon-13 atoms. A HOESY experiment could reveal correlations between the amide protons and the carbonyl carbons, helping to define the orientation around the amide bonds.

For complex biomolecules and flexible organic molecules, a combination of these techniques is often employed to build a comprehensive picture of the dominant solution-state conformation. nih.govyoutube.com

Solid-State NMR for Packing and Dynamics

Solid-state NMR (ssNMR) provides invaluable insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local electronic environment and the orientation of molecules within the solid lattice.

For N-(2-anilino-2-oxoethyl)benzamide, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be the primary techniques. The chemical shifts in the solid state can differ from those in solution, and these differences can provide information about intermolecular interactions, such as hydrogen bonding. Furthermore, the presence of multiple, distinct signals for a single carbon or nitrogen site can indicate the presence of crystallographically inequivalent molecules in the unit cell or polymorphism.

Studies on secondary amides have shown that ssNMR can also probe molecular dynamics, such as the libration (rocking motion) of the amide planes. acs.org The rates of these motions can be correlated with the local packing environment and hydrogen bond strength.

Single-Crystal X-ray Diffraction for Comprehensive Solid-State Structure

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles that define the molecular conformation. For N-(2-anilino-2-oxoethyl)benzamide, a successful crystal structure determination would unambiguously reveal its solid-state conformation and packing.

Intermolecular Interactions and Hydrogen Bonding Networks

The presence of two NH donor groups and two C=O acceptor groups in N-(2-anilino-2-oxoethyl)benzamide makes it highly amenable to forming extensive hydrogen bonding networks. In the crystal structures of related benzamide derivatives, N-H···O hydrogen bonds are a dominant feature, often leading to the formation of chains, sheets, or more complex three-dimensional architectures. nih.gov The geometry of these hydrogen bonds (donor-acceptor distance and angle) provides a quantitative measure of their strength and directional preference.

In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions can also play a significant role in stabilizing the crystal packing. The analysis of these interactions is crucial for a complete understanding of the supramolecular assembly.

Table 2: Typical Hydrogen Bond Geometries in Benzamide Derivatives

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (D-H···A, °) |

| N-H···O | 2.8 - 3.2 | 150 - 180 |

| C-H···O | 3.0 - 3.6 | 120 - 160 |

Note: Data derived from published crystal structures of analogous compounds.

Crystal Packing Architecture and Polymorphism Studies

The way in which individual molecules pack together in the crystal lattice defines the crystal packing architecture. This can be influenced by a subtle interplay of strong and weak intermolecular interactions. The conformational flexibility of N-(2-anilino-2-oxoethyl)benzamide, combined with the multiple possibilities for hydrogen bonding, creates a high likelihood of polymorphism—the ability of a compound to crystallize in multiple different crystal forms.

Different polymorphs can exhibit distinct physical properties. Polymorphism in benzamide-containing molecules has been documented, with different forms displaying variations in their hydrogen bonding patterns and molecular conformations. nih.gov The discovery and characterization of potential polymorphs of N-(2-anilino-2-oxoethyl)benzamide would be a critical aspect of its solid-state characterization, often involving screening crystallization from a variety of solvents and conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies and Molecular Interactions

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. These vibrations are sensitive to the molecule's conformation, the strength of its chemical bonds, and its intermolecular interactions.

For N-(2-anilino-2-oxoethyl)benzamide, the key vibrational bands of interest are the N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II) modes.

N-H Stretching: In a non-hydrogen-bonded state, the N-H stretch typically appears as a sharp band around 3400-3500 cm⁻¹. In the solid state, extensive hydrogen bonding will cause this band to broaden and shift to lower frequencies (typically 3200-3300 cm⁻¹). The extent of this shift is correlated with the strength of the hydrogen bonds.

C=O Stretching (Amide I): The Amide I band, primarily due to the C=O stretching vibration, is highly sensitive to hydrogen bonding. In N-(2-anilino-2-oxoethyl)benzamide, two distinct Amide I bands may be observed, corresponding to the benzamide and anilino carbonyl groups. Hydrogen bonding to the carbonyl oxygen will lower the frequency of this vibration, typically from around 1680 cm⁻¹ to 1630-1660 cm⁻¹.

N-H Bending (Amide II): This band, occurring around 1510-1570 cm⁻¹, is also sensitive to hydrogen bonding and conformation.

By comparing the FT-IR and Raman spectra of different potential polymorphs, one can identify subtle differences in their hydrogen bonding environments and molecular conformations. beilstein-journals.org

Table 3: Characteristic IR and Raman Frequencies (cm⁻¹) for N-(2-anilino-2-oxoethyl)benzamide

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (broad) | 3200 - 3400 (weak) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 (strong) |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| Amide I (C=O Stretch) | 1630 - 1680 (strong) | 1630 - 1680 (medium) |

| C=C Aromatic Stretch | 1580 - 1620 | 1580 - 1620 (strong) |

| Amide II (N-H Bend) | 1510 - 1570 | 1510 - 1570 (weak) |

Note: These are expected frequency ranges based on data for analogous compounds.

Analysis of Amide I, II, and III Bands

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful non-destructive method for probing the molecular structure of N-(2-anilino-2-oxoethyl)benzamide. The amide functional groups present in the molecule give rise to characteristic vibrational bands, namely the Amide I, II, and III bands, which are sensitive to the local molecular environment, conformation, and intermolecular interactions.

The Amide I band, appearing in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration. Its precise position can indicate the presence and strength of hydrogen bonding. For instance, in related N-benzothiazol-2-yl benzamide derivatives, the C=O stretching vibration is observed around 1699–1601 cm⁻¹. japsonline.com

The Amide II band, typically found between 1500 and 1600 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. The presence of an aromatic N-H moiety in similar benzamide structures is confirmed by N-H bending vibrations near 1600 cm⁻¹. japsonline.com

The Amide III band is a more complex vibrational mode observed in the 1200–1400 cm⁻¹ range, arising from a mixture of C-N stretching, N-H in-plane bending, and other vibrations.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Groups |

| Amide A | ~3300 | N-H stretching |

| Amide I | 1600-1700 | C=O stretching |

| Amide II | 1500-1600 | N-H bending and C-N stretching |

| Amide III | 1200-1400 | C-N stretching and N-H bending |

Probing Hydrogen Bonding and π-π Stacking Effects

The solid-state architecture of N-(2-anilino-2-oxoethyl)benzamide is significantly influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking. The molecule possesses both hydrogen bond donors (the N-H groups of the amides) and acceptors (the carbonyl oxygens), facilitating the formation of intermolecular hydrogen bonds. These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks, dictating the crystal packing.

Furthermore, the presence of two phenyl rings in the structure of N-(2-anilino-2-oxoethyl)benzamide suggests the potential for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, play a crucial role in the stabilization of the crystal lattice. The specific geometry of these stacks (e.g., face-to-face or offset) would require detailed analysis of single-crystal X-ray diffraction data, which is not currently available in the public domain for this specific compound. However, studies on similar aromatic amides have demonstrated the prevalence and importance of these interactions in their crystal engineering.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of N-(2-anilino-2-oxoethyl)benzamide by providing its exact mass. The calculated exact mass for the protonated molecule [M+H]⁺ of N-(2-anilino-2-oxoethyl)benzamide (C₁₅H₁₄N₂O₂) is 255.11280 Da. This precise mass measurement allows for the confident determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass ([M+H]⁺) (Da) |

| N-(2-anilino-2-oxoethyl)benzamide | C₁₅H₁₄N₂O₂ | 254 | 255.11280 |

Data sourced from PubChem CID 173153266. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecule) and analyzing the resulting product ions. While specific experimental MS/MS data for N-(2-anilino-2-oxoethyl)benzamide is not published, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of similar benzamide-containing structures.

Upon collision-induced dissociation (CID), the [M+H]⁺ ion of N-(2-anilino-2-oxoethyl)benzamide would likely undergo fragmentation at the amide bonds. Common fragmentation pathways for benzamides include the loss of the amine substituent to form a stable benzoyl cation. For N-(2-anilino-2-oxoethyl)benzamide, several key fragmentation pathways can be anticipated:

Formation of the benzoyl cation (m/z 105): Cleavage of the amide bond between the benzoyl group and the rest of the molecule.

Formation of the anilino-acetyl cation (m/z 134): Cleavage of the other amide bond.

Loss of aniline (B41778) (C₆H₅NH₂): Resulting in an ion at m/z 161.

Loss of benzamide (C₆H₅CONH₂): Resulting in an ion at m/z 133.

The following table outlines potential major fragment ions that could be observed in the MS/MS spectrum of N-(2-anilino-2-oxoethyl)benzamide.

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment | Fragment m/z |

| 255.11 | [C₇H₅O]⁺ | Benzoyl cation | 105.03 |

| 255.11 | [C₈H₈NO]⁺ | Anilino-acetyl cation | 134.06 |

| 255.11 | [C₈H₅O₂]⁺ | Ion from loss of aniline | 161.03 |

| 255.11 | [C₈H₇N₂O]⁺ | Ion from loss of benzamide | 133.06 |

Chiroptical Spectroscopy for Enantiomeric and Diastereomeric Characterization (if applicable)

Chiroptical spectroscopy, which includes techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD), is used to study chiral molecules that can exist as non-superimposable mirror images (enantiomers) or stereoisomers that are not mirror images (diastereomers).

N-(2-anilino-2-oxoethyl)benzamide itself is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exhibit optical activity, and chiroptical spectroscopy is not applicable for its characterization in its native form.

However, should derivatives of N-(2-anilino-2-oxoethyl)benzamide be synthesized that incorporate chiral centers, for instance, by introducing a chiral substituent on one of the phenyl rings or by modifying the ethyl linker, then chiroptical spectroscopy would become a critical tool. In such cases, CD spectroscopy could be employed to determine the absolute configuration of the stereoisomers and to study conformational changes in solution.

In-Silico Analysis of N-(2-anilino-2-oxoethyl)benzamide: A Theoretical Perspective

Despite extensive searches for computational and theoretical studies on the chemical compound N-(2-anilino-2-oxoethyl)benzamide, no specific research data for this exact molecule is publicly available. As a result, a detailed analysis as per the requested outline cannot be provided at this time.

The exploration of chemical compounds through computational chemistry provides invaluable insights into their electronic, structural, and reactive properties. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools for predicting molecular behavior, complementing and guiding experimental research. However, the application of these sophisticated techniques is documented on a per-compound basis in scientific literature.

For the specific compound, N-(2-anilino-2-oxoethyl)benzamide, which belongs to the broader class of benzamides and glycinanilides, dedicated computational studies appear to be absent from the accessible scientific record. While research exists for structurally similar molecules, such as N-(2-(benzylamino)-2-oxoethyl)benzamide analogs and other N-benzoylglycinanilide derivatives, extrapolating this data would not adhere to the principles of scientific accuracy for the specified compound. tandfonline.comamazonaws.comacs.orgresearchgate.net

The requested detailed analysis, encompassing optimized molecular geometries, frontier molecular orbitals, electrostatic potential maps, predicted spectroscopic parameters, and conformational landscapes, necessitates specific calculations performed directly on N-(2-anilino-2-oxoethyl)benzamide. In the absence of such dedicated studies, the generation of scientifically accurate data tables and detailed research findings for the stipulated sections is not feasible.

Further research and dedicated computational analysis are required to elucidate the specific theoretical and computational characteristics of N-(2-anilino-2-oxoethyl)benzamide.

Computational Chemistry and Theoretical Studies on N 2 Anilino 2 Oxoethyl Benzamide

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Solvent-Compound Interactions

The interaction of a compound with its solvent environment is crucial for understanding its solubility, stability, and reactivity. For N-(2-anilino-2-oxoethyl)benzamide, computational models can predict how it will behave in different solvents. The presence of both hydrogen bond donors (the N-H groups of the amide linkages) and acceptors (the carbonyl oxygen atoms), as well as aromatic rings, suggests a complex interplay of interactions.

In polar protic solvents like water or ethanol, it is anticipated that the primary interactions would be hydrogen bonds between the solvent molecules and the amide groups of N-(2-anilino-2-oxoethyl)benzamide. In polar aprotic solvents such as dimethylformamide (DMF), hydrogen bonding from the compound's N-H groups to the solvent's oxygen atoms would still be significant. The benzoyl and anilino rings can also engage in weaker π-π stacking or π-alkyl interactions with appropriate solvent molecules.

In Silico Modeling of Molecular Recognition and Interaction Mechanisms

Understanding how a molecule like N-(2-anilino-2-oxoethyl)benzamide recognizes and interacts with other molecules is fundamental to predicting its biological and chemical functions. In silico modeling provides a virtual laboratory to explore these interactions at an atomic level.

Molecular Docking Studies for Protein-Ligand Interactions (excluding clinical targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(2-anilino-2-oxoethyl)benzamide, docking studies can be performed against a variety of non-clinical protein targets to understand its potential binding modes and affinities.

In a typical docking simulation, the flexible N-(2-anilino-2-oxoethyl)benzamide molecule would be placed in the binding site of a target protein. The simulation would then explore various conformations and orientations of the ligand, scoring them based on the predicted binding energy. Key interactions that would be assessed include hydrogen bonds between the amide groups of the ligand and amino acid residues of the protein, as well as hydrophobic interactions involving the phenyl rings.

For example, studies on other benzamide (B126) derivatives have shown that the benzamide moiety can act as a crucial pharmacophore, forming key hydrogen bonds with the protein backbone. The anilino group can also contribute to binding through both hydrogen bonding and hydrophobic interactions. The flexibility of the ethyl-amide linker allows the molecule to adopt a conformation that complements the shape of the binding pocket.

A hypothetical docking study of N-(2-anilino-2-oxoethyl)benzamide with a non-clinical enzyme, such as a bacterial hydrolase, might reveal the following interactions:

| Interaction Type | Ligand Group | Protein Residue (Hypothetical) |

| Hydrogen Bond | Benzamide N-H | Aspartic Acid side chain |

| Hydrogen Bond | Anilino C=O | Serine side chain |

| Hydrophobic (π-π) | Benzoyl ring | Phenylalanine side chain |

| Hydrophobic (π-alkyl) | Anilino ring | Leucine side chain |

Dynamics of Ligand Binding

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can elucidate the dynamic nature of the protein-ligand complex over time. An MD simulation of N-(2-anilino-2-oxoethyl)benzamide bound to a protein would track the movements of all atoms in the system, providing insights into the stability of the binding mode and the flexibility of the ligand and protein.

Key findings from an MD simulation would include:

Root Mean Square Deviation (RMSD): This metric would show how much the protein and ligand structures deviate from their initial docked positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): This would highlight the flexibility of different parts of the protein and the ligand. For N-(2-anilino-2-oxoethyl)benzamide, the ethyl-amide linker would be expected to show higher flexibility compared to the more rigid phenyl rings.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking would be monitored throughout the simulation, confirming their importance for binding.

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions in Crystals

Although the crystal structure of N-(2-anilino-2-oxoethyl)benzamide has not been experimentally determined, a Hirshfeld surface analysis can be hypothetically discussed based on the known crystal structures of analogous compounds. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.

For a molecule like N-(2-anilino-2-oxoethyl)benzamide, the Hirshfeld surface would be generated from a hypothetical crystal structure. The surface is colored according to the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

Based on the analysis of similar structures, the following intermolecular interactions would be expected to dominate the crystal packing of N-(2-anilino-2-oxoethyl)benzamide:

N-H···O Hydrogen Bonds: These are expected to be the most significant interactions, with the amide N-H groups acting as donors and the carbonyl oxygen atoms as acceptors. These interactions would likely form chains or sheets of molecules.

C-H···O Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors would also contribute to the crystal stability.

π-π Stacking: The phenyl rings would likely engage in π-π stacking interactions, further stabilizing the crystal lattice.

H···H Contacts: A significant portion of the Hirshfeld surface would be covered by hydrogen-hydrogen contacts, which represent van der Waals forces.

A breakdown of the likely contributions of different intermolecular contacts to the Hirshfeld surface is presented in the table below, based on data from analogous structures:

| Intermolecular Contact | Expected Contribution (%) |

| H···H | 40 - 50 |

| O···H/H···O | 20 - 30 |

| C···H/H···C | 15 - 25 |

| C···C (π-π) | 5 - 10 |

| N···H/H···N | < 5 |

Chemical Reactivity and Mechanistic Investigations of N 2 Anilino 2 Oxoethyl Benzamide

Hydrolytic and Oxidative Stability under Varied Chemical Environments

The stability of N-(2-anilino-2-oxoethyl)benzamide is a critical factor in its handling, storage, and application. Like other amides, its stability is challenged by hydrolytic and oxidative conditions, which can lead to its degradation.

The hydrolysis of N-substituted amides, such as N-(2-anilino-2-oxoethyl)benzamide, can be catalyzed by acid or base. Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic media, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The rate of hydrolysis is dependent on factors such as pH, temperature, and the steric and electronic properties of the substituents on the amide nitrogen and carbonyl group. researchgate.net For instance, studies on the hydrolysis of N-substituted amides in high-temperature water have shown that the reaction is first order in both water and the amide, with the rate being pH-dependent. researchgate.net

Oxidative stability is another important consideration. The presence of two aniline-like nitrogen atoms and phenyl rings suggests potential susceptibility to oxidation. The amino group, in particular, can be a site for oxidation, potentially leading to the formation of nitroso or nitro derivatives under strong oxidizing conditions.

Degradation Pathways and Byproduct Characterization

The degradation of N-(2-anilino-2-oxoethyl)benzamide can proceed through several pathways, primarily hydrolysis of its two amide bonds.

Hydrolytic Degradation:

Cleavage of the anilide linkage would yield benzoic acid and 2-amino-N-phenylacetamide. Conversely, hydrolysis of the other amide bond would produce benzamide (B126) and N-phenylglycine. Further hydrolysis of the intermediates would ultimately lead to benzoic acid, aniline (B41778), and glycine (B1666218).

A study on the alkaline hydrolysis of various N-substituted amides demonstrated that the structure of the amide group significantly affects their hydrolytic stability. researchgate.net The rates of hydrolysis for a series of N-mono- and N,N-disubstituted methacrylamides showed good correlations with the inductive and steric constants of the N-substituents. researchgate.net

| Potential Hydrolysis Products of N-(2-anilino-2-oxoethyl)benzamide |

| Benzoic acid |

| Aniline |

| Glycine |

| Benzamide |

| 2-Amino-N-phenylacetamide |

| N-Phenylglycine |

Oxidative Degradation:

While specific studies on the oxidative degradation of N-(2-anilino-2-oxoethyl)benzamide are not prevalent, related compounds offer insights. The oxidation of the amino group can lead to colored byproducts. The phenyl rings could also undergo oxidation, leading to hydroxylated or ring-opened products, especially under harsh oxidative conditions (e.g., using strong oxidizing agents like potassium permanganate).

Electrophilic and Nucleophilic Reaction Pathways

The aromatic rings and amide functionalities of N-(2-anilino-2-oxoethyl)benzamide are the primary sites for electrophilic and nucleophilic reactions.

Substitution Reactions at Aromatic Rings

The two phenyl rings in the molecule can undergo electrophilic aromatic substitution. The benzoyl group is deactivating and meta-directing, while the anilino group is activating and ortho-, para-directing. Therefore, the position of substitution will depend on the reaction conditions and the nature of the electrophile. For instance, nitration or halogenation would be expected to occur at the ortho and para positions of the aniline ring and the meta position of the benzoyl ring.

Reactivity of Amide Functionalities

The amide groups are key centers of reactivity. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to substitution or addition reactions. The nitrogen atom is nucleophilic, although its nucleophilicity is reduced due to resonance with the carbonyl group.

Nucleophilic acyl substitution is a characteristic reaction of amides. nih.gov While amides are generally less reactive towards nucleophiles than acid chlorides or anhydrides, they can react with strong nucleophiles or under forcing conditions. For example, the reaction of benzamides with organolithium reagents can lead to the formation of ketones. nih.gov

The amide nitrogen can also participate in reactions. For instance, it can be deprotonated by a strong base to form an amidate anion, which can then act as a nucleophile in subsequent reactions.

Cyclization and Rearrangement Mechanisms

The structure of N-(2-anilino-2-oxoethyl)benzamide allows for potential intramolecular cyclization reactions. For instance, under certain conditions, the anilino nitrogen could potentially attack the carbonyl carbon of the benzamide group, or vice versa, to form heterocyclic structures.

Studies on related N-aryl amides have demonstrated the feasibility of intramolecular cyclization to form oxindoles. rsc.org Although this specific reaction may not be directly applicable, it highlights the potential for intramolecular reactions in molecules with similar structural motifs. Similarly, intramolecular oxidative cyclization has been observed in N-allylbenzamides to form oxazoles, suggesting that under oxidative conditions, cyclization pathways may be accessible. rsc.org

Rearrangement reactions, such as the Beckmann rearrangement, are typically associated with oximes derived from ketones. While not a direct reaction of the parent amide, if the carbonyl group were to be converted to an oxime, a rearrangement could be induced.

Advanced Kinetic and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic studies on the transformations of N-(2-anilino-2-oxoethyl)benzamide are not extensively documented in the literature. However, kinetic data from related systems can provide valuable approximations.

For example, kinetic studies of amide hydrolysis have been performed on various N-substituted amides. researchgate.net The hydrolysis of N-methylacetamide in high-temperature water was found to be first order in both the amide and water, with the rate being sensitive to pH. researchgate.net Such studies provide a framework for predicting the hydrolytic stability and reaction kinetics of N-(2-anilino-2-oxoethyl)benzamide under different conditions.

The following table presents kinetic data for the hydrolysis of related amides, which can serve as a reference for estimating the reactivity of N-(2-anilino-2-oxoethyl)benzamide.

| Compound | Conditions | Rate Constant (k) | Reference |

| N-Methylacetamide | High-temperature water | pH-dependent | researchgate.net |

| Benzamide | Alkaline hydrolysis | - | researchgate.net |

| N,N-Dimethylbenzamide | Alkaline hydrolysis | - | researchgate.net |

Further experimental work is required to determine the specific kinetic and thermodynamic parameters for the reactions of N-(2-anilino-2-oxoethyl)benzamide to fully elucidate its chemical behavior.

Exploration of N 2 Anilino 2 Oxoethyl Benzamide in Materials Science and Supramolecular Chemistry

Self-Assembly Processes and Hierarchical Structure Formation

The self-assembly of molecules into well-defined hierarchical structures is a cornerstone of supramolecular chemistry and materials science. For N-(2-anilino-2-oxoethyl)benzamide, the primary driving force for such processes is expected to be hydrogen bonding, supplemented by π-π stacking interactions between the phenyl rings.

Directed Assembly through Hydrogen Bonding

The N-(2-anilino-2-oxoethyl)benzamide molecule possesses two secondary amide groups, each with a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This arrangement is highly conducive to the formation of intermolecular hydrogen bonds, which can direct the assembly of the molecules into one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. nii.ac.jpresearchgate.net The geometry and persistence of these hydrogen-bonded assemblies are critical in determining the macroscopic properties of the resulting materials. In analogous systems, such as other N-substituted benzamides, the formation of strong N-H···O hydrogen bonds is a recurring motif in their solid-state structures. nih.gov The presence of two such groups in N-(2-anilino-2-oxoethyl)benzamide offers the potential for robust and extended hydrogen-bonding networks.

Fabrication of Micro- and Nanostructures

The self-assembly of small molecules like N-(2-anilino-2-oxoethyl)benzamide can lead to the formation of a variety of micro- and nanostructures, such as fibers, ribbons, tubes, and vesicles. The specific morphology is often dependent on factors like solvent, temperature, and concentration. For instance, in related amide-containing compounds, researchers have observed the formation of fibrous assemblies that entangle to form three-dimensional networks, leading to physical gelation. nii.ac.jp While specific studies on N-(2-anilino-2-oxoethyl)benzamide are not available, its structural similarity to known organogelators suggests it could also form such structures.

Crystal Engineering and Design of Solid-State Architectures

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. This is achieved by understanding and controlling the intermolecular interactions that govern the formation of a crystal lattice.

Influence of Substituents on Crystal Packing Motifs

The introduction of substituents onto the phenyl rings of N-(2-anilino-2-oxoethyl)benzamide would be expected to significantly influence its crystal packing. For example, the addition of halogen atoms could introduce halogen bonding as an additional directional interaction, while alkyl chains could lead to van der Waals interactions that modify the packing arrangement. In studies of N-phenylbenzamide derivatives, the introduction of substituents has been shown to alter the anti-cancer and antiviral activities, which is often related to changes in their solid-state packing and intermolecular interactions. nih.gov

Interactive Table: Potential Influence of Substituents on Crystal Packing

| Substituent Group | Potential Effect on Intermolecular Interactions | Expected Impact on Crystal Packing |

| Halogens (F, Cl, Br) | Introduction of halogen bonding, modification of dipole moment. | Altered packing motifs, potential for increased packing density. |

| Alkyl Chains | Increased van der Waals interactions, steric hindrance. | Disruption of close packing, potential for layered structures. |

| Hydroxyl (-OH) | Additional hydrogen bonding sites. | More complex and robust hydrogen-bonding networks. |

| Nitro (-NO2) | Strong dipole-dipole interactions. | Altered electrostatic interactions, potential for charge-transfer stacking. |

Investigations into Gelation Phenomena and Rheological Properties (Mechanism-focused)

Low-molecular-weight organogelators (LMWGs) are molecules that can self-assemble in organic solvents to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. The amide functional group is a common feature in many LMWGs due to its excellent hydrogen-bonding capability. nii.ac.jpnih.govnih.gov

The mechanism of gelation for a compound like N-(2-anilino-2-oxoethyl)benzamide would likely involve the initial self-assembly of molecules into one-dimensional fibrillar structures through hydrogen bonding. These primary structures would then entangle and interact to form a network that immobilizes the solvent. The rheological properties of such a gel, including its stiffness and viscosity, would be dependent on the density and strength of this network. Studies on similar di-amide compounds have shown that both the nature of the substituents and the stereochemistry can have a profound impact on gelation ability and the properties of the resulting gels. nii.ac.jp

Development of Functional Materials (e.g., Optical, Sensing, Non-Biological)

The supramolecular assemblies of N-(2-anilino-2-oxoethyl)benzamide could potentially be harnessed to create functional materials. The aromatic rings within the structure suggest potential for optical applications, such as in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The amide groups, being good metal coordination sites, could also be exploited for the development of chemical sensors. While there is no specific research on the functional material applications of N-(2-anilino-2-oxoethyl)benzamide, related N-phenylbenzamide derivatives have been investigated for their potential in molecular electronics, specifically as rectifiers. lanl.gov

Photophysical Properties and Fluorescence Emission

The photophysical properties of benzamide (B126) derivatives are intrinsically linked to their molecular structure, particularly the arrangement of their aromatic rings and amide groups. While specific experimental data for N-(2-anilino-2-oxoethyl)benzamide is scarce, the general photophysical behavior of related N-arylbenzamides can be considered.

Many N-phenylbenzamide derivatives are known to exhibit fluorescence, a property that is highly sensitive to their chemical environment and molecular conformation. The fluorescence in these molecules typically arises from π-π* transitions within the aromatic systems. The presence of the anilino group in N-(2-anilino-2-oxoethyl)benzamide could potentially lead to interesting photophysical phenomena, such as intramolecular charge transfer (ICT), which can influence the fluorescence emission wavelength and quantum yield.

The fluorescence properties of similar compounds are often studied using steady-state and time-resolved fluorescence spectroscopy. For instance, studies on other N-substituted benzamides have shown that the nature and position of substituents on the phenyl rings can significantly alter the emission characteristics. Electron-donating or electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the color of the emitted light.

In the solid state, the photophysical properties can be further influenced by intermolecular interactions. The ability of N-(2-anilino-2-oxoethyl)benzamide to form hydrogen bonds via its N-H and C=O groups, along with potential π-π stacking of the phenyl rings, could lead to aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) effects. These phenomena are of great interest in the development of novel optical materials and sensors.

A hypothetical table of photophysical data for N-(2-anilino-2-oxoethyl)benzamide, based on typical values for related compounds, is presented below. It is important to note that these are estimated values and would require experimental verification.

| Property | Estimated Value | Conditions |

| Absorption Maximum (λabs) | ~280-320 nm | In organic solvent |

| Emission Maximum (λem) | ~350-450 nm | In organic solvent |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | In organic solvent |

| Stokes Shift | ~70-130 nm | In organic solvent |

This table is illustrative and based on data for analogous compounds. Experimental verification is required.

Chemosensing Mechanisms and Detection Principles

The structural motifs within N-(2-anilino-2-oxoethyl)benzamide make it a promising candidate for the development of chemosensors, particularly for the detection of anions. The amide N-H groups can act as hydrogen bond donors, enabling the molecule to selectively bind with anionic species through non-covalent interactions.

The principle behind chemosensing using such molecules often relies on a change in a measurable signal, such as fluorescence, upon binding of the analyte. The interaction between the sensor molecule and the target anion can induce conformational changes or alter the electronic properties of the sensor, leading to a "turn-on" or "turn-off" fluorescence response.

For example, the binding of an anion to the amide protons of N-(2-anilino-2-oxoethyl)benzamide could restrict intramolecular rotations, leading to an enhancement of fluorescence emission (a "turn-on" sensor). Conversely, if the anion binding promotes non-radiative decay pathways, a quenching of the fluorescence would be observed (a "turn-off" sensor). The selectivity of the sensor for a particular anion is determined by factors such as the geometric arrangement of the hydrogen bond donors and the size and charge density of the anion.

Research on other benzamide-based anion sensors has demonstrated their ability to detect environmentally and biologically important anions like fluoride (B91410), cyanide, and acetate. nih.govnih.gov The binding event is often studied using techniques such as UV-Vis and fluorescence titration experiments, as well as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the binding mode and stoichiometry.

A hypothetical data table illustrating the potential anion sensing capabilities of N-(2-anilino-2-oxoethyl)benzamide is provided below. The response would be dependent on the specific anion and the solvent system used.

| Analyte (Anion) | Proposed Interaction Mechanism | Expected Spectroscopic Change |

| Fluoride (F⁻) | Strong hydrogen bonding with amide N-H | Significant change in fluorescence intensity/wavelength |

| Cyanide (CN⁻) | Hydrogen bonding and potential nucleophilic addition | Quenching or enhancement of fluorescence |

| Acetate (CH₃COO⁻) | Hydrogen bonding with amide N-H | Moderate change in fluorescence |

This table is illustrative and based on the known behavior of similar benzamide-based chemosensors. Experimental validation is necessary.

Advanced Applications in Catalysis and Analytical Chemistry Excluding Human Applications

N-(2-anilino-2-oxoethyl)benzamide as an Organocatalyst Scaffold

The modular nature of N-(2-anilino-2-oxoethyl)benzamide, featuring two amide linkages and two aromatic rings, provides a versatile framework for the design of chiral organocatalysts. The presence of N-H protons and carbonyl oxygens offers potential hydrogen bonding sites, which are crucial for substrate activation and stereocontrol in many organocatalytic reactions.

Design Principles for Chiral Catalysts

The development of chiral organocatalysts from an N-(2-anilino-2-oxoethyl)benzamide scaffold would hinge on the strategic introduction of chirality. Several design principles could be envisioned:

Introduction of Chiral Centers: Chiral auxiliaries could be incorporated into the molecule. For instance, substitution on the aniline (B41778) or benzoyl ring with chiral groups, or the use of a chiral amine or carboxylic acid during its synthesis, would create a chiral environment around the catalytically active sites.

Axial Chirality: The introduction of bulky substituents at the ortho-positions of the aniline and/or benzoyl rings could restrict the rotation around the C-N or C-C bonds, potentially leading to atropisomerism and the creation of a chiral axis.

Functional Group Modification: The amide protons can act as hydrogen-bond donors. Modifying the electronic properties of the aromatic rings with electron-donating or electron-withdrawing groups could tune the acidity of these protons and, consequently, their catalytic activity.

A hypothetical design strategy could involve the synthesis of derivatives with specific stereocenters, as illustrated in the table below.

| Catalyst ID | Chirality Source | Potential Application |

| Cat-A1 | (S)-α-phenylethylamine instead of aniline | Asymmetric Michael additions |

| Cat-A2 | 2,2'-disubstitution on the benzoyl ring | Atroposelective transformations |

| Cat-A3 | Chiral phosphine (B1218219) moiety on the aniline ring | Enantioselective aza-Morita-Baylis-Hillman reactions |

Reaction Scope and Enantioselectivity Studies

While no specific studies on the enantioselectivity of N-(2-anilino-2-oxoethyl)benzamide-based catalysts have been published, based on the performance of other diamide (B1670390) and benzamide (B126) organocatalysts, one could predict their potential utility in a range of asymmetric transformations. These could include:

Michael Additions: The amide protons could activate α,β-unsaturated carbonyl compounds towards nucleophilic attack.

Aldol (B89426) Reactions: Bifunctional catalysts bearing a basic site in addition to the amide groups could facilitate asymmetric aldol reactions.

Diels-Alder Reactions: The Lewis acidic nature of the amide protons could catalyze cycloaddition reactions.

The expected enantioselectivity would be highly dependent on the specific catalyst design and reaction conditions. The table below presents hypothetical enantioselectivity data for a proposed catalyst based on this scaffold in a model reaction.

| Catalyst | Reaction | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee %) |

| Hypothetical Cat-A1 | Michael Addition | Nitromethane | Chalcone | 85 |

| Hypothetical Cat-A2 | Friedel-Crafts Alkylation | Indole | Nitroalkene | 92 |

Ligand Design for Metal-Catalyzed Transformations

The amide oxygen and nitrogen atoms in N-(2-anilino-2-oxoethyl)benzamide make it a potential bidentate ligand for various transition metals. The electronic and steric properties of the ligand could be fine-tuned by modifying the peripheral aromatic rings, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

Coordination Chemistry and Complex Formation

N-(2-anilino-2-oxoethyl)benzamide could coordinate to metal centers through the carbonyl oxygen atoms, forming a stable six-membered chelate ring. The nature of the metal-ligand bond would be influenced by the hardness/softness of the metal ion and the electronic properties of the ligand. For instance, harder metal ions like Ti(IV) or Al(III) would likely favor coordination to the oxygen atoms. Softer metals such as Pd(II) or Rh(I) might exhibit more complex coordination behavior, potentially involving the aromatic rings.

The formation of various coordination complexes can be hypothesized:

| Metal Center | Ligand-to-Metal Ratio | Potential Geometry | Potential Catalytic Application |

| Cu(II) | 1:1 | Square Planar | Lewis acid catalysis in hetero-Diels-Alder reactions |

| Pd(II) | 1:1 | Square Planar | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Ru(II) | 1:2 | Octahedral | Asymmetric transfer hydrogenation |

Catalytic Efficiency and Selectivity

The efficiency and selectivity of metal complexes derived from N-(2-anilino-2-oxoethyl)benzamide would be a function of the metal center, the ligand architecture, and the reaction conditions. By introducing chiral elements into the ligand, as discussed for organocatalysts, it would be possible to create chiral metal complexes for asymmetric catalysis.

For example, a chiral N-(2-anilino-2-oxoethyl)benzamide-Ru(II) complex could potentially be an effective catalyst for the asymmetric transfer hydrogenation of ketones, a reaction for which similar diamine- and diamide-ligated ruthenium complexes have shown considerable success. The anticipated performance of such a hypothetical catalyst is summarized below.

| Catalyst System | Reaction | Substrate | Turnover Frequency (TOF, h⁻¹) | Enantiomeric Excess (ee %) |

| Hypothetical [RuCl₂(chiral-L)(PPh₃)] | Transfer Hydrogenation | Acetophenone | 500 | 95 |

| Hypothetical [Pd(chiral-L)Cl₂] | Heck Reaction | Styrene & Phenyl iodide | 200 | N/A (regioselectivity focus) |

Development of Advanced Analytical Probes

The N-(2-anilino-2-oxoethyl)benzamide structure can also serve as a platform for the development of advanced analytical probes for the detection of specific analytes, excluding human applications. By incorporating fluorogenic or chromogenic moieties, or by designing the molecule to interact specifically with a target analyte, it could function as a chemosensor.

For instance, the introduction of a fluorophore, such as a naphthalene (B1677914) or coumarin (B35378) unit, onto one of the aromatic rings could lead to a fluorescent sensor. The binding of a specific metal ion or anion to the amide groups could then induce a change in the fluorescence intensity or wavelength, allowing for quantitative detection.

Potential design features for such probes include:

Ion-selective Binding Sites: Modification of the amide linkers to create a cavity with a specific size and electronic character for selective binding of metal ions like Cu²⁺ or Fe³⁺.

Anion Recognition: The N-H protons of the amide groups are potential hydrogen-bond donors for the recognition of anions such as fluoride (B91410) or acetate.

Environment-Sensitive Probes: The polarity-sensitive fluorescence of certain aromatic systems could be exploited to develop probes for monitoring the properties of non-aqueous solvent systems.

While no such analytical probes based on N-(2-anilino-2-oxoethyl)benzamide have been reported, the foundational principles of sensor design suggest that this is a viable and underexplored avenue for future research.

Fluorescent Probes for Molecular Environment Sensing

The anilino and benzamide moieties within N-(2-anilino-2-oxoethyl)benzamide provide a basis for its potential utility as a fluorescent probe. Anilino derivatives are known to exhibit fluorescence that is sensitive to the polarity of their microenvironment. This sensitivity often arises from the formation of an intramolecular charge transfer (ICT) excited state, where the fluorescence emission energy and quantum yield are modulated by the surrounding solvent or binding site polarity.

While specific studies on N-(2-anilino-2-oxoethyl)benzamide as a fluorescent probe are not available, the behavior of related anilino-naphthalenesulfonates serves as a well-established precedent. These molecules display significant changes in their fluorescence upon binding to the hydrophobic pockets of proteins, a characteristic that has been widely exploited in biochemical studies. Similarly, the fluorescence of N-(2-anilino-2-oxoethyl)benzamide could be expected to be quenched in aqueous environments and enhanced in nonpolar media or upon binding to a hydrophobic cavity.

Table 1: Hypothetical Fluorescence Properties of N-(2-anilino-2-oxoethyl)benzamide in Different Solvents

| Solvent | Dielectric Constant | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φf) |

| Water | 80.1 | 480 | 0.05 |

| Ethanol | 24.6 | 465 | 0.20 |

| Dioxane | 2.2 | 440 | 0.55 |

| Cyclohexane | 2.0 | 430 | 0.70 |

Note: This data is hypothetical and extrapolated from the known behavior of similar anilino-based fluorescent probes. Experimental verification for N-(2-anilino-2-oxoethyl)benzamide is required.

Mechanisms of Sensing and Selectivity

The sensing mechanism of a potential N-(2-anilino-2-oxoethyl)benzamide fluorescent probe would likely be governed by one or more of the following photophysical processes:

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron could be transferred from the electron-donating anilino group to the electron-accepting benzamide portion of the molecule. The efficiency and energy of this charge transfer are highly dependent on the polarity of the environment. In polar solvents, the ICT state is stabilized, leading to a red-shifted and often weaker fluorescence emission. In nonpolar environments, the locally excited state is favored, resulting in a blue-shifted and stronger emission.

Photoinduced Electron Transfer (PET): In the presence of certain analytes, a photoinduced electron transfer process could occur, leading to fluorescence quenching. For instance, interaction with electron-rich or electron-deficient species could modulate the fluorescence output. The selectivity of such a PET sensor would be determined by the specific electronic interactions between the probe and the analyte.

Hydrogen Bonding Interactions: The two N-H protons and the two carbonyl oxygens in N-(2-anilino-2-oxoethyl)benzamide are capable of forming hydrogen bonds. Specific binding to an analyte through a network of hydrogen bonds could restrict intramolecular rotations and vibrations, leading to an enhancement of the fluorescence quantum yield, a phenomenon known as aggregation-induced emission (AIE) or restriction of intramolecular motion (RIM).

Selectivity for a particular analyte or molecular environment would be a function of the combined effects of hydrophobicity, steric factors, and the specific non-covalent interactions (hydrogen bonding, π-π stacking) that the probe can engage in. The anilino and benzoyl rings provide a hydrophobic character, while the amide linkages offer specific hydrogen bonding sites.

Chromatographic Separation and Purification Method Development

The purification and analysis of N-(2-anilino-2-oxoethyl)benzamide can be readily achieved using standard chromatographic techniques, particularly high-performance liquid chromatography (HPLC). The development of a suitable method would involve the optimization of the stationary phase, mobile phase composition, and detection parameters.

Given the moderate polarity of the compound, reversed-phase HPLC would be a primary choice for its separation and purification.

Stationary Phase: A C18 or C8 bonded silica (B1680970) column would be appropriate. The hydrophobic C18 chains would interact with the phenyl rings of the analyte, providing retention. For compounds with similar structures, phenyl-hexyl columns can sometimes offer alternative selectivity due to π-π interactions.

Mobile Phase: A mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727) would be effective. Gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent concentration, would likely be necessary to achieve a good separation from impurities and to obtain a sharp peak for the compound of interest. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any residual acidic or basic functional groups.

Detection: The presence of aromatic rings in N-(2-anilino-2-oxoethyl)benzamide allows for straightforward detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) would likely be in the range of 230-280 nm. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) could be used as the detector, which would also confirm the molecular weight of the eluted compound.

Table 2: Representative HPLC Method Parameters for the Analysis of N-(2-anilino-2-oxoethyl)benzamide

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a general method and would require optimization for the specific sample matrix and purity requirements.

For preparative scale purification, the optimized HPLC method can be scaled up using a larger diameter column and a higher flow rate. Flash column chromatography on silica gel with a mobile phase system such as ethyl acetate/hexane could also be employed as a preliminary purification step for larger quantities, although with lower resolution compared to HPLC.

Investigations of Molecular Interactions in Biological Systems Excluding Clinical Data

Enzyme Inhibition Kinetics and Mechanism of Action (in vitro)

Enzyme inhibition is a common mechanism through which bioactive compounds exert their effects. Detailed kinetic studies are necessary to understand the nature and potency of this inhibition. While specific data for N-(2-anilino-2-oxoethyl)benzamide is not available, studies on related benzamide (B126) structures indicate a potential for enzyme interaction. For instance, various substituted benzamides have been investigated as inhibitors of enzymes like histone deacetylases (HDACs) and monoamine oxidase (MAO). researchgate.net

To study the potential enzyme inhibitory activity of N-(2-anilino-2-oxoethyl)benzamide, a robust and validated enzymatic assay is the first requirement. The development process would involve:

Selection of a Target Enzyme: Based on structural similarity to known inhibitors, a relevant enzyme would be chosen. For example, given that some benzamides inhibit HDACs, an HDAC enzymatic assay could be a starting point. researchgate.net

Assay Principle: A method to monitor the enzyme's activity in real-time is selected. This is often a spectrophotometric or fluorometric assay where the enzyme-catalyzed conversion of a substrate results in a change in absorbance or fluorescence.

Optimization of Assay Conditions: Key parameters such as pH, temperature, buffer composition, and substrate concentration would be optimized to ensure a linear and reproducible reaction rate. The Michaelis-Menten constant (Kₘ) for the substrate would be determined to establish the appropriate substrate concentration for inhibition studies (typically at or below the Kₘ value).

Validation: The assay would be validated for its precision, accuracy, and sensitivity. This includes determining the Z'-factor, a statistical measure of the assay's quality and suitability for high-throughput screening.

A critical aspect of characterizing an inhibitor is to determine whether it binds reversibly or irreversibly to the enzyme.

Reversible Inhibition: This is assessed through methods like dialysis or rapid dilution. If the enzyme's activity is restored after the removal of the inhibitor, the inhibition is reversible. Reversible inhibitors are characterized by an equilibrium constant (Kᵢ).

Irreversible Inhibition: If enzyme activity is not recovered after removing the free inhibitor, the inhibition is irreversible. This often involves the formation of a covalent bond between the inhibitor and the enzyme. Time-dependency studies, where the degree of inhibition increases with the duration of pre-incubation of the enzyme and inhibitor, are indicative of irreversible inhibition. For example, studies on N-(2-aminoethyl)benzamide analogues as MAO-B inhibitors showed them to be time-dependent, yet reversible upon dialysis.

For reversible inhibitors, the mechanism of action relative to the enzyme's substrate is determined through kinetic experiments.

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This can be identified by performing the enzyme assay with varying substrate concentrations in the presence of the inhibitor. In competitive inhibition, the apparent Kₘ of the substrate increases, while the maximum velocity (Vₘₐₓ) remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic efficiency. In this case, Vₘₐₓ decreases, but Kₘ remains the same.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. Both Vₘₐₓ and Kₘ are reduced.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ.

These different modes of inhibition can be distinguished by analyzing Lineweaver-Burk or other linearized plots of the kinetic data.

Receptor Binding Assays and Ligand-Target Recognition (in vitro, non-human receptors)

Beyond enzymes, synthetic compounds can bind to cellular receptors, initiating or blocking a biological response. Receptor binding assays are designed to quantify the affinity and specificity of this interaction.